molecular formula C25H22NO2PS B11972577 N-(p-Toluenesulfonyl)iminotriphenylphosphorane CAS No. 1058-14-6

N-(p-Toluenesulfonyl)iminotriphenylphosphorane

Cat. No.: B11972577
CAS No.: 1058-14-6
M. Wt: 431.5 g/mol
InChI Key: FHHPERLQHAXEQU-UHFFFAOYSA-N
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Description

N-(p-Toluenesulfonyl)iminotriphenylphosphorane is an organophosphorus compound characterized by the presence of a phosphorane group bonded to an iminotoluenesulfonyl moiety. This compound is notable for its utility in organic synthesis, particularly in the formation of nitrogen-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(p-Toluenesulfonyl)iminotriphenylphosphorane can be synthesized through the reaction of p-toluenesulfonyl azide with triphenylphosphine. The reaction typically occurs in the presence of a copper catalyst, such as copper(I) salicylate, under mild conditions . The reaction proceeds via the formation of a copper-tosylnitrene intermediate, which subsequently reacts with triphenylphosphine to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory-scale procedures with potential scaling up involving continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(p-Toluenesulfonyl)iminotriphenylphosphorane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from these reactions include sulfonamides, amines, and various substituted phosphoranes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(p-Toluenesulfonyl)iminotriphenylphosphorane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of nitrogen-containing compounds.

    Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(p-Toluenesulfonyl)iminotriphenylphosphorane include:

Uniqueness

This compound is unique due to its ability to act as a versatile reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds. Its stability and reactivity under mild conditions make it a valuable tool in both academic and industrial research .

Properties

CAS No.

1058-14-6

Molecular Formula

C25H22NO2PS

Molecular Weight

431.5 g/mol

IUPAC Name

4-methyl-N-(triphenyl-λ5-phosphanylidene)benzenesulfonamide

InChI

InChI=1S/C25H22NO2PS/c1-21-17-19-25(20-18-21)30(27,28)26-29(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20H,1H3

InChI Key

FHHPERLQHAXEQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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